2,6-Difluoro-4-(hydroxymethyl)benzonitrile

Synthetic Intermediate Nucleophilic Displacement Benzonitrile Derivatives

Procurement teams often assume any difluorobenzonitrile can substitute, but 2,6-difluoro pattern uniquely activates para-hydroxymethyl for derivatization while deactivating the ring. - CCR5 antagonist activity for HIV & inflammatory programs - Converts to 4-cyano-3,5-difluorobenzyl methanesulfonate for kinase inhibitor synthesis - Dihydroorotase inhibition (IC₅₀ 180 µM) for agrochemical SAR - Liquid-crystal intermediate with favorable dielectric anisotropy

Molecular Formula C8H5F2NO
Molecular Weight 169.13 g/mol
CAS No. 433939-89-0
Cat. No. B3137121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-(hydroxymethyl)benzonitrile
CAS433939-89-0
Molecular FormulaC8H5F2NO
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C#N)F)CO
InChIInChI=1S/C8H5F2NO/c9-7-1-5(4-12)2-8(10)6(7)3-11/h1-2,12H,4H2
InChIKeyYGFKNUJLXOQZEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-4-(hydroxymethyl)benzonitrile: Versatile Fluorinated Building Block


2,6-Difluoro-4-(hydroxymethyl)benzonitrile (CAS 433939-89-0) is a difluorinated aromatic nitrile bearing a para-hydroxymethyl substituent. With a molecular formula of C₈H₅F₂NO and a molecular weight of 169.13 g/mol, this compound integrates a nitrile group, two electron-withdrawing ortho-fluorines, and a reactive primary alcohol moiety within a single compact scaffold . These three functional handles enable orthogonal reactivity profiles that are inaccessible to non‑fluorinated, mono‑fluorinated, or alternative regioisomeric analogs, making it a versatile intermediate for medicinal chemistry, agrochemical, and liquid‑crystal programs .

2,6-Difluoro-4-(hydroxymethyl)benzonitrile: Irreplaceable by Common Analogs


Procurement professionals frequently assume that any difluoro‑benzonitrile or hydroxymethyl‑benzonitrile can serve as a drop‑in replacement. This assumption fails because the 2,6‑difluoro substitution pattern simultaneously activates the para‑hydroxymethyl group for nucleophilic derivatization while deactivating the aromatic ring toward unwanted electrophilic side reactions . Regioisomers such as 2,5‑difluoro‑4‑(hydroxymethyl)benzonitrile (CAS 433940‑03‑5) or 3,5‑difluoro‑4‑(hydroxymethyl)benzonitrile (CAS 228421‑83‑8) exhibit different electronic landscapes, leading to altered reaction kinetics and product distributions in key coupling steps. The following quantitative evidence demonstrates exactly where this compound provides measurable differentiation from its closest analogs.

2,6-Difluoro-4-(hydroxymethyl)benzonitrile: Head-to-Head Performance Evidence


Hydroxymethyl vs. Formyl Functional Handle

2,6‑Difluoro‑4‑(hydroxymethyl)benzonitrile can be directly converted to 4‑cyano‑3,5‑difluorobenzyl methanesulfonate (CAS 633336‑79‑5), a reactive alkylating agent, via mesylation of the primary alcohol. The corresponding 2,6‑difluoro‑4‑formylbenzonitrile (CAS 433939‑88‑9) lacks this capability because the aldehyde carbon cannot undergo analogous Sₙ2 activation . This difference directly impacts downstream synthesis efficiency: the mesylate derivative enables installation of the 2,6‑difluoro‑4‑cyanobenzyl scaffold onto amine, thiol, or alkoxide nucleophiles in a single, high‑yielding step .

Synthetic Intermediate Nucleophilic Displacement Benzonitrile Derivatives

2,6- vs. 3,5-Difluoro Electronic Asymmetry

Density functional theory (DFT) calculations on all six difluorobenzonitrile regioisomers demonstrate that the 2,6‑difluoro substitution pattern creates a unique charge distribution that enhances electrophilic functionalization at the 4‑position relative to the 3,5‑difluoro isomer . Specifically, the C‑4 carbon in 2,6‑difluorobenzonitrile (the core of the target compound) carries a calculated Mulliken charge of approximately +0.21 e, while the C‑4 carbon in 3,5‑difluorobenzonitrile carries +0.15 e, making the target scaffold significantly more susceptible to directed ortho‑metalation or electrophilic aromatic substitution at the hydroxymethyl‑bearing position .

Computational Chemistry DFT Electrophilic Substitution

CCR5 Antagonist Pharmacophore Scaffold

A preliminary pharmacological screening study specifically identifies 2,6‑difluoro‑4‑(hydroxymethyl)benzonitrile as a structural class capable of CCR5 receptor antagonism, supporting its use in preparing treatments for HIV infection, asthma, rheumatoid arthritis, and COPD . In contrast, the 3,5‑difluoro‑4‑(hydroxymethyl)benzonitrile regioisomer (CAS 228421‑83‑8) has not been reported to exhibit CCR5 antagonism; instead, its disclosed biological applications are primarily as a kinase inhibitor intermediate . The 2,5‑difluoro regioisomer (CAS 433940‑03‑5) has no published biological annotation in authoritative databases .

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Dihydroorotase Inhibition: Regioisomeric Comparison

The target compound was directly evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37 at a test concentration of 10 µM . This enzyme is a validated target in pyrimidine biosynthesis. The 3,5‑difluoro‑4‑(hydroxymethyl)benzonitrile regioisomer (CAS 228421‑83‑8) has not been assayed against DHOase in any publicly available database . While the absolute potency of the target compound is modest, this validated biochemical activity provides a defined starting point for structure‑based optimization that the alternative regioisomers cannot currently offer.

Dihydroorotase Inhibition Pyrimidine Biosynthesis Enzyme Assay

Commercial Purity and Documentation Standards

The compound is commercially supplied by Fluorochem at a certified purity of 98% with full GHS hazard classification (H302, H315, H319, H335), MDL number MFCD28758921, and batch‑specific certificate of analysis availability . The 2,5‑difluoro regioisomer (CAS 433940‑03‑5) is listed with variable purity (commonly 95–97%) and lacks standardized GHS documentation from major Western suppliers . The 3,5‑difluoro regioisomer (CAS 228421‑83‑8) is predominantly available through smaller vendors with limited analytical characterization .

Quality Control Procurement GHS Classification

2,6-Difluoro-4-(hydroxymethyl)benzonitrile: High-Value Application Scenarios


Fragment-Based CCR5 Antagonist Optimization

The CCR5 antagonist activity identified in preliminary pharmacological screening positions 2,6‑difluoro‑4‑(hydroxymethyl)benzonitrile as a tractable fragment for structure‑based optimization programs targeting HIV entry, inflammatory, and autoimmune indications. The hydroxymethyl handle allows rapid diversification into ester, ether, amine, and triazole libraries via well‑established medicinal chemistry workflows , while the fluorinated benzonitrile core provides metabolic stability advantages typical of ortho‑fluorinated aromatics. This scenario is best pursued when the program requires a validated CCR5‑active starting fragment with a defined synthetic growth vector.

Scalable 4-Cyano-3,5-difluorobenzyl Electrophile Synthesis

The direct conversion of the target compound to 4‑cyano‑3,5‑difluorobenzyl methanesulfonate via standard mesylation chemistry enables access to a versatile electrophilic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and benzonitrile‑derived active pharmaceutical ingredients. The 2,6‑difluoro substitution pattern ensures regiochemical fidelity in downstream coupling steps, avoiding the separation challenges associated with alternative regioisomers . This scenario is most relevant for CMC teams and CDMOs requiring a robust, well‑characterized intermediate with established analytical specifications.

Dihydroorotase-Targeted Agrochemical Lead Generation

The validated dihydroorotase inhibitory activity (IC₅₀ = 180 µM) provides a direct biochemical entry point for agrochemical discovery programs targeting pyrimidine biosynthesis, a pathway of established relevance for herbicidal and fungicidal mode‑of‑action research. Unlike the untested 3,5‑difluoro regioisomer, the target compound offers immediate assay‑ready starting material for structure–activity relationship (SAR) campaigns. The modest initial potency is typical of an early‑stage scaffold and provides ample headroom for optimization through fragment growth or scaffold merging strategies.

Liquid-Crystal Intermediate with Dielectric Anisotropy

Difluorobenzonitrile derivatives featuring 2,6‑difluoro substitution are established components in liquid‑crystalline media for display technologies, where the electron‑withdrawing fluorine atoms impart positive dielectric anisotropy . The target compound, with its reactive hydroxymethyl group, serves as a key intermediate for attaching the 4‑cyano‑3,5‑difluorophenyl unit to cyclohexyl, biphenyl, or heterocyclic mesogenic cores. The 2,6‑difluoro pattern is specifically cited in liquid‑crystal patent literature as yielding favorable clearing points and reduced rotational viscosity compared to mono‑fluorinated or 3,5‑difluoro analogs . This scenario is most applicable for procurement teams sourcing building blocks for advanced liquid‑crystal R&D.

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